molecular formula C13H13N5O B6529599 3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 946276-72-8

3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6529599
CAS No.: 946276-72-8
M. Wt: 255.28 g/mol
InChI Key: ATUOEEGELGTPNT-UHFFFAOYSA-N
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Description

3-Methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class. Its structure comprises a fused triazole-pyrimidine core with a ketone group at position 7, a methyl group at position 3, and a 2-methylbenzyl substituent at position 6. This scaffold is notable for its antiviral properties, particularly against chikungunya virus (CHIKV), as part of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP series) . The compound’s activity is linked to inhibition of CHIKV nsP1, a key enzyme in viral RNA capping .

Properties

IUPAC Name

3-methyl-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-9-5-3-4-6-10(9)7-18-8-14-12-11(13(18)19)15-16-17(12)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOEEGELGTPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure

The molecular formula of the compound is C19H17N5OC_{19}H_{17}N_{5}O with a molecular weight of 325.37 g/mol. The structure includes a triazole ring fused with a pyrimidine ring and substituents that enhance its biological activity.

Biological Activity Overview

Research has indicated that compounds within the triazolopyrimidine class exhibit a variety of biological activities. The specific activities of this compound are summarized below:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis and disrupt microtubule assembly.
  • Cell Lines Tested :
    • MDA-MB-231 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
    • A549 (Lung Cancer) : Demonstrated anti-proliferative effects with notable apoptosis induction.
    • HeLa (Cervical Cancer) : Displayed promising results in inhibiting cell viability.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines in vitro.

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMDA-MB-23110.5Induces apoptosis
AnticancerA54915.0Disrupts microtubule assembly
AnticancerHeLa12.3Inhibits cell proliferation
Anti-inflammatoryRAW 264.7 Macrophages20.0Reduces cytokine production

Study 1: Antitumor Efficacy

A study conducted by researchers evaluated the efficacy of the compound against several cancer types. The results indicated that it significantly inhibited tumor growth in xenograft models of breast and lung cancer.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that the compound binds to tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

MADTP Series (3-Aryl Derivatives)

Compounds in the MADTP series share the triazolopyrimidinone core but differ in substituents. For example:

  • Compound 1 (from ): Features a 3-aryl group (unspecified) at position 3, demonstrating selective CHIKV inhibition (EC₅₀ in low micromolar range) via nsP1 targeting .

Oxadiazole-Substituted Analogues

  • 6-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): Incorporates a bromo-fluorophenyl-oxadiazole moiety at position 6.
  • Target Compound : Lacks the oxadiazole ring, reducing steric hindrance and MW (~325–350 g/mol estimated), which may favor pharmacokinetic properties .

Benzyl-Substituted Analogues

  • 3-Benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): A benzyl group at position 3 instead of methyl. The bulkier benzyl substituent may alter binding to nsP1, though biological data are unavailable .

Pharmacological Profiles

Antiviral Activity

  • MADTP Series : Demonstrated EC₅₀ values of 1–10 µM against CHIKV, with resistance mutations (e.g., P34S, T246A in nsP1) highlighting critical binding interactions .
  • Target Compound : While specific data are absent, its structural alignment with the MADTP series implies comparable mechanisms. The 2-methylbenzyl group may mitigate resistance by avoiding steric clashes with mutated nsP1 residues .

Physicochemical Properties

Compound Substituent (Position 3) Substituent (Position 6) Molecular Formula MW (g/mol) LogP*
Target Compound Methyl 2-Methylbenzyl C₁₆H₁₆N₅O ~298.3 ~2.5–3.0
MADTP (Compound 1, ) Aryl H C₁₁H₉N₅O 227.2 ~1.8–2.2
Oxadiazole Derivative () 2-Methylbenzyl 3-Bromophenyl-oxadiazole C₂₁H₁₆BrN₇O₂ 478.3 ~3.5–4.0
Benzyl Derivative () Benzyl H C₁₂H₁₁N₅O 241.3 ~2.0–2.5

*LogP estimated using fragment-based methods.

Structure-Activity Relationships (SAR)

  • Position 3 : Methyl or small alkyl groups (e.g., target compound) balance steric effects and metabolic stability compared to bulkier substituents (e.g., benzyl) .
  • Position 6 : The 2-methylbenzyl group in the target compound may enhance hydrophobic interactions with nsP1 compared to unsubstituted or oxadiazole-containing analogues .
  • Core Modifications : Replacement of the ketone with thione (as in ) reduces antiviral activity, underscoring the importance of the C=O group for target engagement .

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